N-(2-methylbenzyl)acetamide
Description
It is synthesized via a multi-step route involving sulfonamide intermediates and cyclohexyl glycine derivatives. According to , this compound (designated as II-27) was obtained as a white solid with a yield of 52.1% and a melting point of 135–137°C . Its structure was confirmed using ¹H-NMR, ¹³C-NMR, EIMS, and elemental analysis. The 2-methylbenzyl substituent imparts moderate steric bulk and electron-donating properties, which influence its physical and chemical behavior.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
IEDUYFDGPFWNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Analogous Sulfonamide Derivatives ()
N-(2-methylbenzyl)acetamide (II-27) belongs to a series of (1R,2S)-2-(2-(N-(4-chloro-2-trifluoromethylphenyl)sulfamoyl)-cyclohexylamino)acetamide derivatives. Key analogs and their properties are compared below:
| Compound ID | Substituent on Benzyl Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| II-24 | 2-Trifluoromethoxyphenyl | 75.3 | 147–148 |
| II-25 | 2-Chlorobenzyl | 50.8 | 130–131 |
| II-26 | 2-Bromobenzyl | 54.6 | 123–124 |
| II-27 | 2-Methylbenzyl | 52.1 | 135–137 |
| II-28 | 2-Bromophenethyl | 45.2 | 113–115 |
Key Observations :
- Yield : The trifluoromethoxy-substituted derivative (II-24) exhibited the highest yield (75.3%), likely due to enhanced electronic stabilization during synthesis.
- Melting Points : The methyl-substituted II-27 (135–137°C) shows a higher melting point than bromo- or chloro-substituted analogs (II-25, II-26), suggesting that the electron-donating methyl group enhances crystal lattice stability compared to halogens .
Trifluoroacetamide Derivative ()
2,2,2-Trifluoro-N-(2-methylbenzyl)acetamide (2b) replaces the acetyl group’s methyl with a trifluoromethyl group. This substitution significantly alters its electronic properties:
- The trifluoromethyl group is strongly electron-withdrawing, increasing the compound’s electrophilicity.
- ¹³C-NMR data (CDCl₃) for this derivative reveals a carbonyl carbon resonance at δ 168.1 ppm, compared to δ ~170 ppm for non-fluorinated acetamides, indicating reduced electron density at the carbonyl due to fluorine’s inductive effect .
N-(3-methylbutyl)acetamide in Botrytized Wines ()
N-(3-methylbutyl)acetamide is a marker of noble rot infection in wines. Unlike this compound, its linear alkyl chain (3-methylbutyl) enhances volatility, contributing to its detection in wine aromas. The benzyl group in II-27 likely reduces volatility but increases lipophilicity, making it more suitable for pharmaceutical applications .
Halogenated and Hydroxylated Analogs ()
- N-(3-chloro-4-hydroxyphenyl)acetamide () : The chloro and hydroxyl groups introduce hydrogen-bonding capacity, increasing solubility in polar solvents compared to II-26.
- N-(2-hydroxyphenyl)acetamide () : The hydroxyl group enables chelation with metals, contrasting with II-27’s methyl group, which lacks such functionality .
Metabolic Stability ()
This compound’s metabolic fate can be inferred from studies on fluorenyl analogs. For example, N-(1-hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation in rat tissues, whereas II-27’s benzyl group may sterically hinder enzymatic hydrolysis, enhancing metabolic stability .
Data Tables
Table 1: Physical Properties of Key Acetamide Derivatives
| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Feature |
|---|---|---|---|---|
| This compound (II-27) | 2-Methylbenzyl | 135–137 | 52.1 | Moderate lipophilicity |
| N-(2-chlorobenzyl)acetamide (II-25) | 2-Chlorobenzyl | 130–131 | 50.8 | Electron-withdrawing Cl |
| 2,2,2-Trifluoro-N-(2-methylbenzyl)acetamide | CF₃ | Not reported | Not reported | Enhanced electrophilicity |
| N-(3-methylbutyl)acetamide | 3-Methylbutyl | Not reported | Not reported | High volatility |
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